

Fuziline: A Technical Guide to its Safety and Toxicity Profile

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Compound of Interest

Compound Name: Fuziline (Standard)

Cat. No.: B8086807

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Disclaimer: This document summarizes the currently available public information regarding the safety and toxicity of Fuziline. It is intended for research, scientific, and drug development professionals. Notably, specific quantitative toxicity data, such as median lethal dose (LD50) values for Fuziline, and detailed reports from standardized acute, subchronic, or chronic toxicity studies on the purified compound are not readily available in the public scientific literature. The information presented herein is a compilation of qualitative data and findings from related studies.

Executive Summary

Fuziline is a diterpenoid alkaloid derived from the lateral roots of *Aconitum carmichaelii* Debx., known as Fuzi in traditional Chinese medicine. While Fuzi has a long history of medicinal use, its narrow therapeutic window and potential for cardiotoxicity and neurotoxicity, primarily attributed to other constituent alkaloids like aconitine, necessitate a thorough evaluation of the safety profile of its individual components. This guide provides a comprehensive overview of the known safety and toxicity information for Fuziline, drawing from available preclinical research. It covers qualitative toxicity assessments, known mechanisms of action and toxicity-related signaling pathways, and outlines standard experimental protocols for toxicological evaluation. The current body of evidence suggests that Fuziline may possess a more favorable safety profile compared to other alkaloids present in Fuzi, particularly concerning cardiotoxicity and neurotoxicity. However, the lack of robust quantitative toxicological data underscores the need for further rigorous investigation.

General Safety and Toxicity Profile

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Fuziline is classified as acutely toxic.^[1] The hazard statements associated with it are:

- H300: Fatal if swallowed
- H330: Fatal if inhaled

These classifications indicate a high degree of acute toxicity, warranting careful handling and containment procedures in a research and development setting.

Studies on the parent herb, Fuzi, have indicated that while the crude extract can be toxic, individual components exhibit varying degrees of toxicity. Research suggests that Fuziline (FE) demonstrates lower toxicity compared to other alkaloids like benzoylmesaconine (BMA). In one study, mice treated with Fuziline did not exhibit the cardiotoxic or neurotoxic effects observed with BMA.

Organ-Specific Toxicity

The primary focus of toxicological concern for Aconitum alkaloids is on the cardiovascular and central nervous systems. However, data specific to Fuziline's effects on various organs are limited. The available information is summarized in the table below.

Organ System	Species	Route of Administration	Observed Effects	Reference
Cardiovascular	Mouse	Not specified	No cardiotoxicity observed at tested doses. Fuziline showed protective effects against dobutamine-induced cardiac injury.[2]	[2]
Rat	Not specified	Fuziline demonstrated cardioprotective effects against isoproterenol-induced myocardial injury.		
Nervous	Mouse	Not specified	No neurotoxicity observed at tested doses.	
Liver	Mouse, Rat	Not specified	In a study on dobutamine-induced heart damage in mice, Alanine Aminotransferase (ALT) levels were not significantly different between groups treated with Fuziline and control groups, suggesting no	[2]

			acute hepatotoxicity under these conditions.[2] A study on Fuziline's effect on metabolism in rats and mice did not report adverse liver effects.
Kidney	Mouse	Not specified	In a study on dobutamine- induced heart damage, creatinine levels were slightly higher in the Fuziline-treated group compared to the [2] dobutamine group, but the toxicological significance of this finding is unclear. Urea levels were not significantly different.[2]

Quantitative Toxicity Data

As of the latest literature review, specific quantitative toxicity data for Fuziline, such as LD50 and No-Observed-Adverse-Effect-Level (NOAEL), are not publicly available. The following table highlights the absence of this critical information.

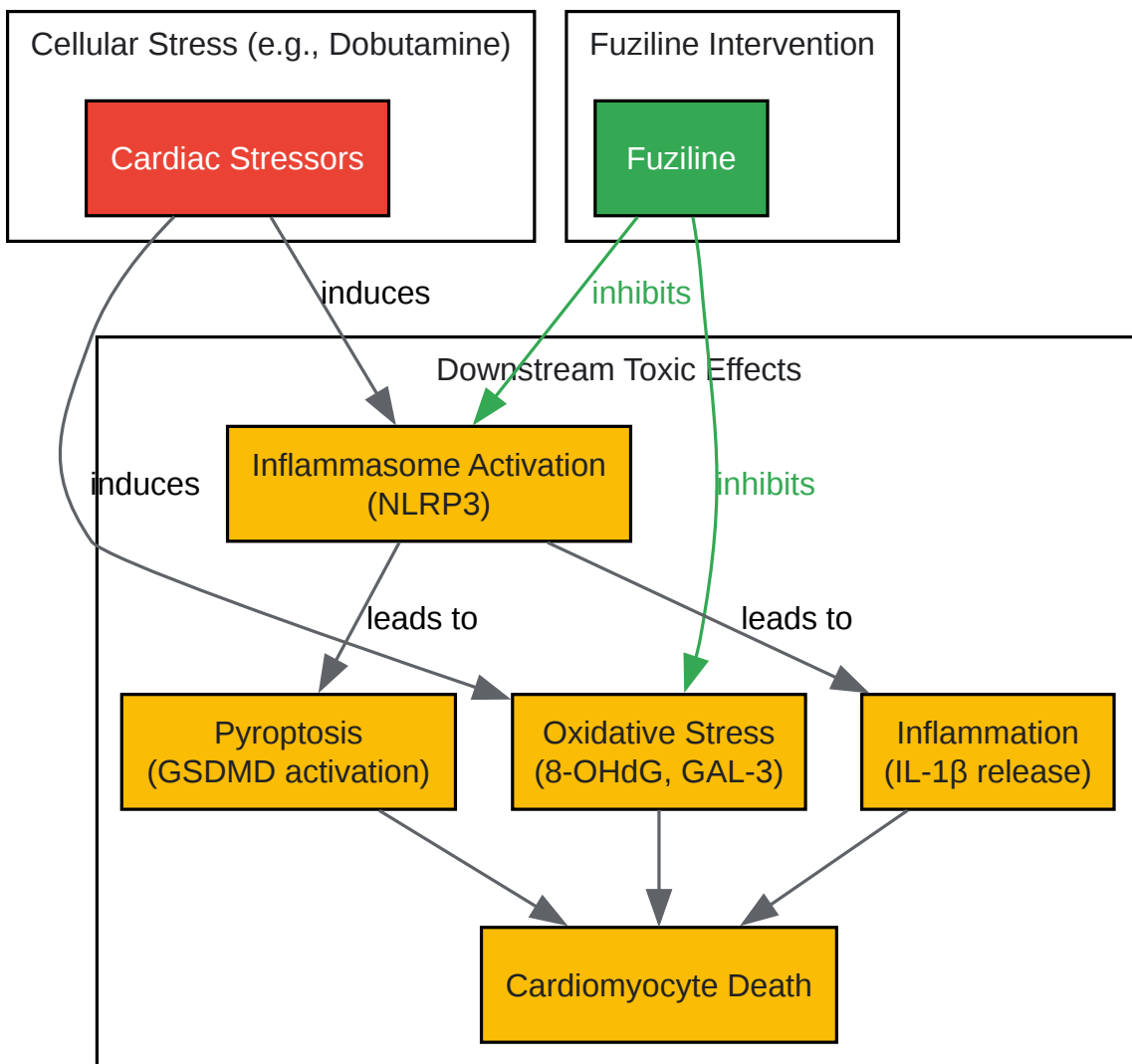
Toxicity Endpoint	Route of Administration	Species	Value
Acute Toxicity (LD50)	Oral	Rat/Mouse	Data not available
Dermal	Rabbit	Data not available	
Inhalation (LC50)	Rat	Data not available	
Intravenous	Rat/Mouse	Data not available	
Repeated Dose Toxicity (NOAEL)	28-Day Oral	Rat	Data not available
90-Day Oral	Rat	Data not available	

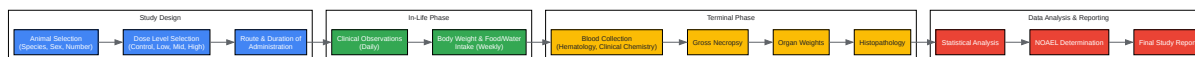
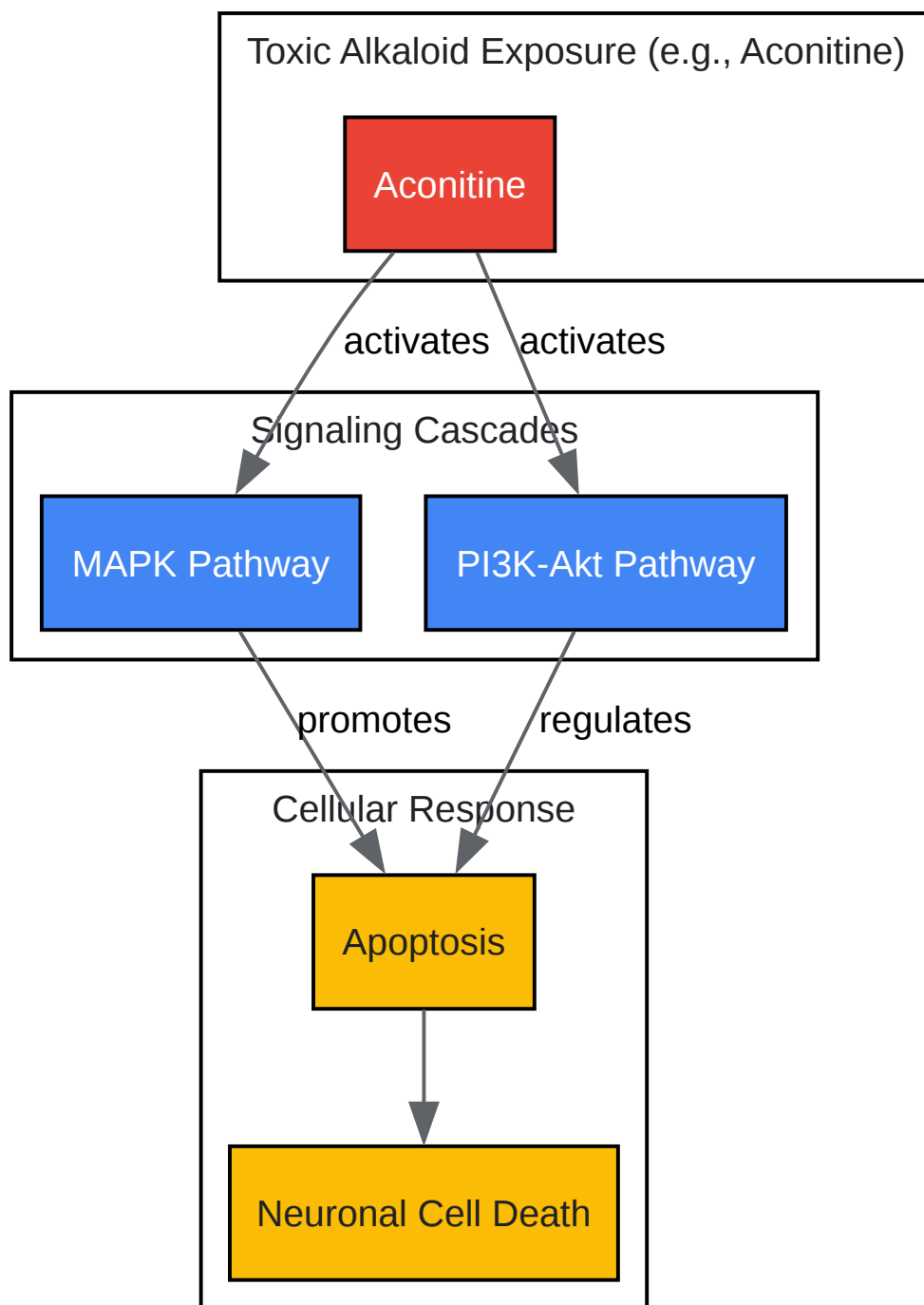
Signaling Pathways in Fuziline's Biological Activity and Toxicity

While specific toxic pathways for Fuziline are not well-defined due to its comparatively lower toxicity, research into its protective and broader biological effects has elucidated some involved signaling pathways.

Cardioprotective Signaling Pathway of Fuziline

Fuziline has been shown to exert cardioprotective effects by mitigating pyroptosis and oxidative stress in cardiac cells. In a model of dobutamine-induced heart damage, Fuziline administration led to a decrease in the levels of Gasdermin D (GSDMD), 8-hydroxy-deoxyguanosine (8-OHdG), Interleukin-1 β (IL-1 β), and Galectin-3 (GAL-3).^[2] This suggests an inhibitory effect on the inflammasome pathway and a reduction in oxidative DNA damage.





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References

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